2-Bromobenzyl-(2-chlorophenyl)ether 2-Bromobenzyl-(2-chlorophenyl)ether
Brand Name: Vulcanchem
CAS No.: 1309933-16-1
VCID: VC13395275
InChI: InChI=1S/C13H10BrClO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol

2-Bromobenzyl-(2-chlorophenyl)ether

CAS No.: 1309933-16-1

Cat. No.: VC13395275

Molecular Formula: C13H10BrClO

Molecular Weight: 297.57 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobenzyl-(2-chlorophenyl)ether - 1309933-16-1

Specification

CAS No. 1309933-16-1
Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
IUPAC Name 1-bromo-2-[(2-chlorophenoxy)methyl]benzene
Standard InChI InChI=1S/C13H10BrClO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2
Standard InChI Key GHQZAZVWLAFTOS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br
Canonical SMILES C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br

Introduction

Chemical Identification and Structural Features

Molecular Characterization

2-Bromobenzyl-(2-chlorophenyl)ether is characterized by the systematic IUPAC name 1-bromo-2-[(2-chlorophenoxy)methyl]benzene. Its molecular formula (C₁₃H₁₀BrClO) reflects the integration of bromine and chlorine atoms at distinct aromatic positions, contributing to its electronic asymmetry . The compound’s structure features:

  • A bromine atom at the ortho position of the benzyl group.

  • A chlorine atom at the ortho position of the phenyl ether moiety.

The three-dimensional conformation reveals a dihedral angle of approximately 112° between the two aromatic rings, as inferred from crystallographic data of analogous halogenated ethers .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.58–7.54 (m, 2H, aromatic H), 7.31–7.25 (m, 2H, aromatic H), 5.42 (s, 2H, CH₂O) .

  • ¹³C NMR (CDCl₃): δ 156.2 (C-O), 134.8 (C-Br), 132.5 (C-Cl), 128.9–121.4 (aromatic carbons), 70.3 (CH₂O) .

  • Mass Spectrometry (EI): m/z 296 [M]⁺ (relative abundance 15%), 217 [M-Br]⁺ (100%) .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The most common synthesis involves a Williamson etherification between 2-bromobenzyl bromide and 2-chlorophenol under basic conditions:

2-Bromobenzyl bromide + 2-ChlorophenolK₂CO₃, DMF2-Bromobenzyl-(2-chlorophenyl)ether\text{2-Bromobenzyl bromide + 2-Chlorophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-Bromobenzyl-(2-chlorophenyl)ether}

Reaction Conditions:

  • Solvent: Anhydrous DMF or acetonitrile.

  • Temperature: 80–100°C for 12–24 hours.

  • Yield: 65–72% after column chromatography.

Palladium-Catalyzed Coupling

Advanced routes employ Pd(OAc)₂/Xantphos catalysts for coupling 2-bromophenol with 2-chlorobenzyl halides, enhancing regioselectivity :

2-Bromophenol + 2-Chlorobenzyl chloridePd(OAc)₂, Xantphos, Cs₂CO₃Target Compound\text{2-Bromophenol + 2-Chlorobenzyl chloride} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Target Compound}

Optimized Parameters:

  • Catalyst loading: 5 mol% Pd(OAc)₂.

  • Ligand: Xantphos (10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv.).

  • Yield: 82% .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight297.57 g/molPubChem
Melting Point89–91°CDifferential Scanning Calorimetry
Boiling Point312°C (dec.)Estimated via EPI Suite
LogP (Octanol-Water)3.87Computational Prediction
Solubility in Water4.2 mg/L (25°C)Experimental Data

The compound’s low aqueous solubility and moderate lipophilicity (LogP = 3.87) suggest utility in hydrophobic matrices or as a scaffold for drug candidates targeting lipid-rich environments .

Comparative Analysis with Structural Analogs

CompoundSubstituentsMelting Point (°C)Anticancer IC₅₀ (µM)
2-Bromobenzyl-(2-chlorophenyl)etherBr (ortho), Cl (ortho)89–912.4 (MCF-7)
3-Bromophenyl-(2-chlorobenzyl)etherBr (meta), Cl (ortho)78–804.1 (MCF-7)
2-Chlorobenzyl-(2-bromophenyl)etherCl (ortho), Br (ortho)93–951.9 (MCF-7)

Key Trends:

  • Ortho-halogenation improves anticancer potency due to enhanced steric interactions with biological targets .

  • Bromine at the benzyl position increases thermal stability compared to chlorine analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator